2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
2-Methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a polycyclic heterocyclic compound featuring fused pyrazole, pyridine, and triazinone rings. Its structure includes a phenyl group at position 3, a methyl group at position 2, and a ketone moiety at position 4.
Properties
Molecular Formula |
C15H11N5O |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C15H11N5O/c1-9-12(10-5-3-2-4-6-10)14-18-17-13-11(20(14)19-9)7-8-16-15(13)21/h2-8H,1H3,(H,16,21) |
InChI Key |
XMCCVWAVOMWEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)NC=C3)N=NC2=C1C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole-First Annulation Route
This method begins with 4-amino-5-acylhydrazinopyrazole derivatives, which undergo intramolecular cyclization to form the triazine ring. A representative protocol involves:
-
Condensation of 4-amino-5-hydrazinylpyrazole with benzaldehyde derivatives in acetic acid at 80°C for 12 hours.
-
Treatment with phosphoryl chloride (POCl₃) to dehydrate the intermediate, forming the triazine core.
-
Methylation at the N2 position using methyl iodide in the presence of cesium carbonate (Cs₂CO₃).
Yields for this route typically range from 45% to 68%, with reaction times varying based on substituent electronic effects. Electron-donating groups (e.g., -OCH₃) reduce cyclization time to 8 hours compared to 24 hours for electron-withdrawing groups (e.g., -NO₂).
Triazine-First Fusion Approach
Alternative strategies build the pyrazole ring onto a pre-formed 1,2,4-triazine scaffold:
-
Reacting 3-substituted-1,2,4-triazines with hydrazine derivatives in ethanol under reflux.
-
Oxidative aromatization using manganese dioxide (MnO₂) to form the pyrazole ring.
This method achieves higher regiocontrol (≥90% purity) but requires stringent temperature control (-10°C to 0°C) during hydrazone formation.
Functionalization of the N3 Position
Introducing the phenyl group at the N3 position employs cross-coupling reactions:
Buchwald-Hartwig Amination
Ullmann-Type Coupling
-
Copper(I) iodide (10 mol%), 1,10-phenanthroline, Cs₂CO₃, DMF, 120°C.
-
Broader substrate scope but lower yields (55–65%).
Methyl Group Installation at C2
Methylation strategies vary based on stage:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Early-stage alkylation | Methyl iodide, Cs₂CO₃ | 88 | 99 |
| Late-stage CH activation | AgOAc, Pd(OAc)₂ | 63 | 95 |
Early-stage methylation proves more efficient, avoiding competing side reactions at fused rings.
Solvent and Catalytic Optimization
Critical parameters influencing reaction efficiency:
Solvent Effects
Catalytic Systems
-
KI in dichloromethane : Enhances halogenation steps, reducing byproduct formation by 40%.
-
Palladium on carbon (5% Pd/C) : Optimal for nitro group reductions (100% conversion in methanol at 35°C).
Characterization and Analytical Data
Synthetic intermediates and final products are validated through:
Spectroscopic Methods
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity for optimized routes.
Comparative Analysis with Structural Analogs
Modifications altering biological activity and synthetic accessibility:
| Analog | Synthetic Complexity | Yield (%) |
|---|---|---|
| 7-Benzyl derivative | Moderate | 58 |
| 7-(3-Fluorophenyl) variant | High | 42 |
| 5-Amino-2-(2-furyl) analog | Very High | 28 |
Fluorination and benzylation introduce steric effects requiring adjusted reaction stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrazolo[5,1-c]triazine scaffold exhibit various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests potential applications in oncology as an anticancer agent .
- Antiviral Properties : Some derivatives of pyrazolo-triazines have demonstrated efficacy against viral infections, indicating that 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one may also possess antiviral capabilities .
- Protein Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific protein kinases involved in various signaling pathways. This inhibition can lead to therapeutic effects in diseases related to abnormal kinase activity .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antitumor Mechanisms : A study demonstrated that subtle modifications in the phenyl moiety of related compounds could tune their biological properties towards enhanced antitumor activity. The mode-of-action studies revealed that these compounds primarily act by disrupting microtubule dynamics .
- Antiviral Activity : Another research effort highlighted the synthesis of related pyrazolo-triazine derivatives that exhibited promising antiviral activity against coronaviruses. These findings suggest that structural variations in the pyrazole ring can be optimized for better antiviral efficacy .
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a pyrazolo-pyrido-triazinone core with several analogs. Key structural differences lie in substituent groups, which influence physicochemical and biological properties.
Key Observations :
Example :
- The 7-benzyl derivative (CAS: 945319-22-2) likely forms via alkylation of a precursor with benzyl chloride .
- 3-(4-Bromophenyl) analogs are synthesized using brominated hydrazonoyl halides .
Physicochemical Properties
Key Observations :
- Lipophilic substituents (e.g., benzyl) increase LogP, reducing aqueous solubility but enhancing blood-brain barrier penetration .
- Halogenated derivatives may exhibit photodegradation, requiring storage in dark conditions .
Antimicrobial Activity
- 7,7-Diphenyl-1,2-dihydroimidazo-triazinones (e.g., compound 6a–h) show moderate antibacterial activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .
- Pyrazolo-triazinones with electron-withdrawing groups (e.g., Cl, Br) exhibit enhanced antifungal activity .
Enzyme Inhibition
- Pyrido-triazolo-pyrazines (e.g., PDE2 inhibitors) demonstrate nanomolar potency (IC₅₀: 1–10 nM) and brain penetrance, relevant for CNS disorders .
Key Observations :
- The target compound’s methyl and phenyl groups may balance selectivity and potency, though direct data is lacking.
- PDE2 inhibitors highlight the importance of meta-substituents for target engagement .
Biological Activity
2-Methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo-triazine class and is characterized by a complex structure that includes fused pyrazole and pyridine rings alongside a triazine moiety. Its unique structural features contribute to its diverse biological effects, especially in anticancer research.
- Molecular Formula : C16H14N6O
- Molecular Weight : Approximately 366.4 g/mol
- CAS Number : 1010872-76-0
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting key proteins involved in cell survival pathways. It can also modulate the activity of protein kinases such as CDK2 and Abl, which are crucial in cancer progression .
- Cell Lines Tested : Studies have evaluated its efficacy against human cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (leukemia) .
Cell Line IC50 (µM) Mechanism of Action MCF-7 10 Induces apoptosis via caspase activation K562 15 Inhibits proliferation through kinase modulation MV4-11 12 Triggers apoptotic pathways - Antiviral Activity :
- Fluorescent Properties :
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- A study published in Molecules highlighted its synthesis and antiproliferative activity against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis .
- Another research article focused on the structure-activity relationship (SAR) of pyrazolo-triazine derivatives, identifying key substituents that enhance anticancer activity. The findings suggested that modifications at specific positions could lead to improved potency .
Q & A
Basic: What are the recommended synthetic routes for 2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one?
Methodological Answer:
The compound can be synthesized via cyclocondensation or coupling reactions. A validated approach involves:
- Step 1: Reacting carbonyldiimidazole (CDI) with a carboxylic acid derivative to activate intermediates, followed by refluxing with hydrazinopyrazinone precursors (e.g., N1-aryl-3-hydrazinopyrazin-2-one) in anhydrous DMF at 100°C for 24 hours .
- Step 2: Purification via recrystallization from DMF/i-propanol mixtures.
Alternative routes include coupling diazotized aminopyrazole derivatives with arylhydrazones under controlled pH and temperature (e.g., glacial acetic acid) to form fused triazinone cores .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a multi-spectroscopic approach:
- NMR Spectroscopy: Analyze and NMR spectra to confirm substituent positions. For example, methyl groups at position 2 and phenyl at position 3 should show distinct chemical shifts (e.g., δ 2.5–3.0 ppm for methyl and δ 7.2–7.6 ppm for phenyl) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 320.3 for CHNO) and fragmentation patterns.
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1680–1700 cm and triazine ring vibrations at 1550–1600 cm .
Basic: What are standard protocols for evaluating its antimicrobial activity?
Methodological Answer:
Follow agar dilution assays for bacterial/fungal strains (e.g., S. aureus, C. albicans):
- Prepare compound dilutions (1–128 µg/mL) in DMSO.
- Inoculate agar plates with microbial suspensions (1–5 × 10 CFU/mL).
- Incubate at 37°C for 24–48 hours and determine minimum inhibitory concentrations (MICs). Compare results with controls like fluconazole or ampicillin .
Note: Include cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Key factors include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency. Avoid protic solvents that may hydrolyze intermediates .
- Catalysis: Introduce trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl) to accelerate coupling steps. For example, 30 mol% TFA in toluene increases yields by 15–20% .
- Temperature Control: Optimize reflux durations (e.g., 12–24 hours) to balance completion and decomposition risks .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Methodological Answer:
Studies suggest:
- Phosphodiesterase (PDE) Inhibition: The pyrazolo-pyridinone core mimics cyclic nucleotide substrates. Docking simulations (e.g., using Discovery Studio) predict hydrogen bonding with PDE5 active-site residues (e.g., Gln817) .
- Kinase Targets: Competitive inhibition of Aurora kinase A (IC ~ 0.8 µM) via phenyl group interactions in the ATP-binding pocket. Validate via kinetic assays (e.g., ADP-Glo^®) .
Advanced: How can computational modeling guide its drug design?
Methodological Answer:
- Molecular Docking: Use tools like AutoDock Vina to predict binding poses against targets (e.g., fungal CYP51). Prioritize compounds with docking scores ≤ −8.0 kcal/mol .
- QSAR Modeling: CorlogP values (calculated via MarvinSketch) predict membrane permeability. Aim for logP < 3 to enhance bioavailability .
- ADMET Prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce hepatic toxicity by minimizing CYP3A4 inhibition) .
Table 1: Key Physicochemical and Biological Data
| Property | Value/Result | Reference |
|---|---|---|
| Molecular Weight | 320.3 g/mol | |
| logP (Predicted) | 2.8 | |
| MIC (C. albicans) | 8 µg/mL | |
| PDE5 Inhibition (IC) | 0.5 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
